molecular formula C16H17N5OS2 B263195 N-(4-{[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide

N-(4-{[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide

Cat. No. B263195
M. Wt: 359.5 g/mol
InChI Key: WNVBUEDIHHZAAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide, commonly known as BMTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMTA is a thiazole-based compound that has a wide range of biological and pharmacological activities.

Mechanism of Action

The mechanism of action of BMTA is not fully understood. However, it is believed that BMTA exerts its antifungal and antibacterial activity by inhibiting the biosynthesis of ergosterol and peptidoglycan, respectively. Ergosterol is a vital component of the fungal cell membrane, and peptidoglycan is a crucial component of the bacterial cell wall. By inhibiting the biosynthesis of these components, BMTA disrupts the integrity of the fungal and bacterial cell membrane and cell wall, leading to their death.
Biochemical and Physiological Effects:
BMTA has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including chitinase and β-glucanase, which are essential for the growth and development of fungi. BMTA has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, leading to their apoptosis. Additionally, BMTA has been shown to modulate the immune response by stimulating the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

BMTA has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. BMTA is also highly soluble in aqueous and organic solvents, making it suitable for various experimental procedures. However, BMTA has some limitations for lab experiments. It is a relatively new compound, and its biological and pharmacological properties are not fully understood. Additionally, BMTA has not been extensively tested for its toxicity and safety profile.

Future Directions

BMTA has significant potential for various applications, including antifungal, antibacterial, and anticancer therapies. Further research is needed to elucidate the mechanism of action of BMTA and its biological and pharmacological properties fully. Future studies should focus on optimizing the synthesis method of BMTA to improve its yield and purity. Additionally, further studies are needed to investigate the toxicity and safety profile of BMTA. Finally, future research should explore the potential of BMTA as a lead compound for the development of novel therapeutic agents.

Synthesis Methods

The synthesis of BMTA involves the reaction of 2-(4-bromomethylphenyl)-1,3-thiazole with 4-benzyl-5-methyl-4H-1,2,4-triazole-3-thiol in the presence of potassium carbonate. The reaction results in the formation of BMTA in good yield and purity. The synthesis method of BMTA has been optimized to ensure its reproducibility and scalability.

Scientific Research Applications

BMTA has been extensively studied for its biological and pharmacological properties. It has been found to exhibit potent antifungal activity against various strains of fungi, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. BMTA has also been shown to possess significant antibacterial activity against both gram-positive and gram-negative bacteria. Additionally, BMTA has been found to have anticancer properties and has been shown to induce apoptosis in cancer cells.

properties

Molecular Formula

C16H17N5OS2

Molecular Weight

359.5 g/mol

IUPAC Name

N-[4-[(4-benzyl-5-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C16H17N5OS2/c1-11-19-20-16(21(11)8-13-6-4-3-5-7-13)24-10-14-9-23-15(18-14)17-12(2)22/h3-7,9H,8,10H2,1-2H3,(H,17,18,22)

InChI Key

WNVBUEDIHHZAAY-UHFFFAOYSA-N

SMILES

CC1=NN=C(N1CC2=CC=CC=C2)SCC3=CSC(=N3)NC(=O)C

Canonical SMILES

CC1=NN=C(N1CC2=CC=CC=C2)SCC3=CSC(=N3)NC(=O)C

Origin of Product

United States

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